Cas no 6346-07-2 (4-methoxy-n-(2-phenylethyl)benzamide)

4-Methoxy-N-(2-phenylethyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group at the para position and a phenylethylamine moiety at the amide nitrogen. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and biochemical research. The methoxy group enhances electron density, influencing binding interactions, while the phenylethyl side chain contributes to lipophilicity and potential receptor affinity. The compound is characterized by high purity and stability, suitable for applications in medicinal chemistry, such as intermediate synthesis or structure-activity relationship studies. Its well-defined molecular architecture allows for precise modifications, supporting tailored research objectives.
4-methoxy-n-(2-phenylethyl)benzamide structure
6346-07-2 structure
Product Name:4-methoxy-n-(2-phenylethyl)benzamide
CAS No:6346-07-2
MF:C16H17NO2
MW:255.311684370041
MDL:MFCD00425481
CID:1652317
PubChem ID:239030
Update Time:2025-06-08

4-methoxy-n-(2-phenylethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-n-(2-phenylethyl)benzamide
    • N-phenethyl-4-methoxybenzamide
    • 4-Methoxy-N-phenethyl-benzamide
    • N-(2-phenethyl)-p-methoxy benzamide
    • 4-methoxy-N-phenethylbenzamide
    • AC1Q5EIB
    • NSC43753
    • AC1L62A3
    • benzamide, 4-methoxy-n-(2-phenylethyl)-
    • CBDivE_001874
    • Oprea1_550672
    • SureCN7705937
    • N-(2-phenethyl)-p-methoxybenzamide
    • N-phenethyl-4-methoxybenzamide; 4-Methoxy-N-phenethyl-benzamide; N-(2-phenethyl)-p-methoxy benzamide; 4-methoxy-N-phenethylbenzamide; AC1Q5EIB; NSC43753; AC1L62A3; benzamide, 4-methoxy-n-(2-phenylethyl)-; CBDivE_001874; Oprea1_550672; SureCN7705937; N-(2-phenethyl)-p-methoxybenzamide;
    • DTXSID50286094
    • 6346-07-2
    • CS-0326760
    • MS-8350
    • Cambridge id 5102088
    • MFCD00425481
    • SCHEMBL7705937
    • AKOS001447920
    • STK806506
    • AB00073597-01
    • (4-METHOXYPHENYL)-N-(2-PHENYLETHYL)FORMAMIDE
    • NSC-43753
    • CHEMBL3741205
    • Z27761625
    • MDL: MFCD00425481
    • Inchi: 1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18)
    • InChI Key: WUIBKBDHYVOURV-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)OC)NCCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.12601
  • Monoisotopic Mass: 255.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • PSA: 38.33
  • LogP: 3.05860

4-methoxy-n-(2-phenylethyl)benzamide Pricemore >>

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4-methoxy-n-(2-phenylethyl)benzamide Suppliers

Amadis Chemical Company Limited
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(CAS:6346-07-2)4-methoxy-n-(2-phenylethyl)benzamide
Order Number:A1167338
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Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):286.0/224.0
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Additional information on 4-methoxy-n-(2-phenylethyl)benzamide

Recent Advances in the Study of 4-Methoxy-N-(2-phenylethyl)benzamide (CAS: 6346-07-2): A Comprehensive Research Brief

4-Methoxy-N-(2-phenylethyl)benzamide (CAS: 6346-07-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its structural characteristics, biological activities, and possible therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential uses in drug development.

The compound, also known by its systematic name 4-methoxy-N-(2-phenylethyl)benzamide, belongs to the class of benzamide derivatives. Benzamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of a methoxy group at the para position of the benzene ring and a phenylethylamine moiety in 4-methoxy-N-(2-phenylethyl)benzamide suggests potential interactions with various biological targets, such as receptors and enzymes, making it a promising candidate for further investigation.

Recent studies have focused on the synthesis and optimization of 4-methoxy-N-(2-phenylethyl)benzamide to enhance its bioavailability and therapeutic efficacy. One notable approach involves the use of green chemistry principles to improve the yield and purity of the compound. Researchers have also employed computational modeling techniques, such as molecular docking and density functional theory (DFT) calculations, to predict its binding affinity and stability with target proteins. These studies have provided valuable insights into the compound's potential as a lead molecule for drug development.

In vitro and in vivo studies have demonstrated that 4-methoxy-N-(2-phenylethyl)benzamide exhibits notable biological activities. For instance, it has shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary findings suggest that the compound may possess neuroprotective properties, potentially making it relevant for the treatment of neurodegenerative disorders. However, further research is needed to elucidate its exact mechanism of action and to assess its safety profile.

The potential applications of 4-methoxy-N-(2-phenylethyl)benzamide extend beyond its anti-inflammatory and neuroprotective effects. Recent investigations have explored its role in cancer therapy, particularly in targeting specific signaling pathways involved in tumor progression. Some studies have reported that the compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. Nevertheless, these findings are still in the early stages, and more extensive preclinical and clinical studies are required to validate these observations.

Despite the promising results, several challenges remain in the development of 4-methoxy-N-(2-phenylethyl)benzamide as a therapeutic agent. Issues such as poor solubility, metabolic instability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Researchers are actively working on derivatizing the compound to improve its pharmacokinetic properties while retaining its biological activity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 4-methoxy-N-(2-phenylethyl)benzamide (CAS: 6346-07-2) represents a promising compound with diverse biological activities and potential therapeutic applications. Recent advancements in its synthesis, computational modeling, and biological evaluation have provided a solid foundation for further research. However, comprehensive studies are still needed to fully understand its mechanism of action, optimize its properties, and assess its clinical potential. This research brief underscores the importance of continued investigation into this compound and its derivatives, which may lead to the development of novel drugs for various medical conditions.

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Amadis Chemical Company Limited
(CAS:6346-07-2)4-methoxy-n-(2-phenylethyl)benzamide
A1167338
Purity:99%/99%
Quantity:10g/5g
Price ($):286.0/224.0
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